N(6)-(dimethylallyl)adenosine 5'-diphosphate
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Overview
Description
N(6)-(dimethylallyl)adenosine 5'-diphosphate is a purine ribonucleoside 5'-diphosphate that is ADP substituted at position N-6 by a dimethylallyl (isopentenyl) group. It is a purine ribonucleoside 5'-diphosphate and an adenosine 5'-phosphate. It derives from an ADP. It is a conjugate acid of a N(6)-(dimethylallyl)adenosine 5'-diphosphate(3-).
Scientific Research Applications
Enzymatic Modification of tRNAs
DMAPP acts as a substrate for the enzyme dimethylallyl diphosphate:tRNA dimethylallyltransferase, which catalyzes the alkylation of the exocyclic amine of adenosine in certain tRNAs. This modification plays a crucial role in the function of tRNAs in protein synthesis. Research by Soderberg and Poulter (2001) on Escherichia coli DMAPP-tRNA transferase highlighted the enzyme's interaction with DMAPP and its substrates, providing insights into the molecular mechanisms of tRNA modification (Soderberg & Poulter, 2001).
Self-Association and Interaction in Aqueous Solutions
The self-association properties of adenine nucleotides, including DMAPP, have been studied to understand their behavior in aqueous solutions. Peral and Gallego (2000) investigated the self-organization of adenosine 5'-triphosphate (ATP) and adenosine 5'-diphosphate (ADP) in relation to concentration and pH, providing insights into the potential self-association tendencies of DMAPP in biological systems (Peral & Gallego, 2000).
Molecularly Imprinted Polymers for Biomarker Separation
A novel approach for assessing adenosine 5'-triphosphate (ATP) utilizing molecularly imprinted polymers on polystyrene nanoparticles showcases potential applications for DMAPP in the selective recognition and separation of biomarkers from complex biological matrices. Jadda et al. (2019) demonstrated this technique, highlighting its utility in pharmaceutical and clinical analysis applications (Jadda, Madhumanchi, & Suedee, 2019).
Role in Metabolic Dysfunction and Critical Illness
DMAPP and its derivatives, such as poly(adenosine 5′-diphosphate) ribose, have been implicated in metabolic dysfunction during critical illness. Liaudet (2002) discussed the activation of poly(adenosine 5′-diphosphate) ribose polymerase in response to oxidative stress, indicating a potential area of research for DMAPP in understanding cellular metabolic dysfunction and organ damage in critical conditions (Liaudet, 2002).
Terpene Biosynthetic Pathway
DMAPP is a key precursor in the biosynthesis of terpenes, which are important for various biological functions and industrial applications. Studies on the nonmevalonate terpene biosynthetic pathway, such as the work by Rohdich et al. (2002), elucidate the metabolic roles of enzymes like IspH (LytB) in converting precursors to isopentenyl diphosphate and dimethylallyl diphosphate, underscoring the importance of DMAPP in this process (Rohdich et al., 2002).
properties
Product Name |
N(6)-(dimethylallyl)adenosine 5'-diphosphate |
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Molecular Formula |
C15H23N5O10P2 |
Molecular Weight |
495.32 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O10P2/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(29-15)5-28-32(26,27)30-31(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,26,27)(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
VXMXKDAHJURHEN-SDBHATRESA-N |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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